molecular formula C10H12N2O B8664841 2-Amino-6-isopropoxybenzonitrile CAS No. 77326-42-2

2-Amino-6-isopropoxybenzonitrile

Cat. No.: B8664841
CAS No.: 77326-42-2
M. Wt: 176.21 g/mol
InChI Key: RYISSXVPEBQKPZ-UHFFFAOYSA-N
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Description

2-Amino-6-isopropoxybenzonitrile (CAS: Not provided in evidence) is a substituted benzonitrile derivative featuring an amino group (-NH₂) at the 2-position, an isopropoxy group (-OCH(CH₃)₂) at the 6-position, and a nitrile (-CN) at the 1-position. This compound is structurally characterized by its electron-donating isopropoxy substituent, which introduces steric bulk and enhances lipophilicity compared to smaller alkoxy groups like methoxy.

Properties

CAS No.

77326-42-2

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2-amino-6-propan-2-yloxybenzonitrile

InChI

InChI=1S/C10H12N2O/c1-7(2)13-10-5-3-4-9(12)8(10)6-11/h3-5,7H,12H2,1-2H3

InChI Key

RYISSXVPEBQKPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1C#N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

  • 2-Amino-6-methoxybenzonitrile: Substituted with a methoxy (-OCH₃) group instead of isopropoxy.
  • 6-Amino-3-bromo-2-fluorobenzonitrile: Features bromine and fluorine substituents, which are electron-withdrawing. This alters electronic properties and reactivity, favoring electrophilic substitution at specific positions .

Physicochemical Properties

Compound Substituents Molecular Weight (g/mol) Predicted Solubility Key Properties
2-Amino-6-isopropoxybenzonitrile -NH₂, -OCH(CH₃)₂, -CN ~190* Low water solubility, high organic solvent miscibility High lipophilicity, steric bulk
2-Amino-6-methoxybenzonitrile -NH₂, -OCH₃, -CN ~162* Moderate polarity, soluble in DMSO/acetone Reduced steric hindrance
6-Amino-3-bromo-2-fluorobenzonitrile -NH₂, -Br, -F, -CN ~231* Low solubility in polar solvents Electron-withdrawing effects

*Calculated based on atomic composition due to lack of experimental data in evidence.

Research Findings and Limitations

  • Lipophilicity : Isopropoxy substitution increases logP compared to methoxy analogs, enhancing membrane permeability in drug candidates but complicating aqueous solubility .
  • Electronic Effects: Fluorine and bromine in 6-Amino-3-bromo-2-fluorobenzonitrile deactivate the aromatic ring, directing electrophilic attacks to specific positions .
  • Data Gaps: Experimental data (e.g., melting points, exact solubility) for this compound are absent in the provided evidence, necessitating further studies.

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